molecular formula C15H19N5OS B2643454 1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea CAS No. 1172744-47-6

1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea

Cat. No.: B2643454
CAS No.: 1172744-47-6
M. Wt: 317.41
InChI Key: NGTVYMPCINVRJT-UHFFFAOYSA-N
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Description

1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is a synthetic organic compound It is characterized by the presence of a pyridazine ring, an ethylamine linker, and a phenylurea moiety with a methylthio substituent

Scientific Research Applications

1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: It may serve as a probe to study biological pathways involving pyridazine derivatives.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

    Industry: It can be used in the synthesis of other complex organic molecules for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea typically involves multiple steps:

    Formation of the Pyridazine Intermediate: The starting material, 6-methylpyridazine, undergoes nitration followed by reduction to yield 6-methylpyridazin-3-amine.

    Linker Attachment: The 6-methylpyridazin-3-amine is then reacted with an appropriate ethylating agent under basic conditions to form the ethylamine linker.

    Urea Formation: The final step involves the reaction of the ethylamine intermediate with 3-(methylthio)phenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the pyridazine ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethylamine linker can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted ethylamine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-phenylurea: Lacks the methylthio group, which may affect its reactivity and biological activity.

    1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-methylphenyl)urea: Contains a methyl group instead of a methylthio group, potentially altering its chemical properties.

Uniqueness

1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is unique due to the presence of both the pyridazine ring and the methylthio-substituted phenylurea moiety. This combination of structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-11-6-7-14(20-19-11)16-8-9-17-15(21)18-12-4-3-5-13(10-12)22-2/h3-7,10H,8-9H2,1-2H3,(H,16,20)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTVYMPCINVRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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